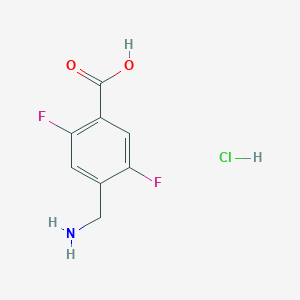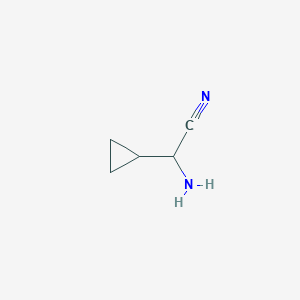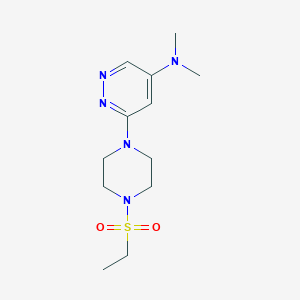![molecular formula C21H25N5 B2849217 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900898-18-2](/img/structure/B2849217.png)
6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. These include an allyl group, a methyl group, a phenyl group, a pyrazolo[1,5-a]pyrimidine group, and a 4-methylpiperazin-1-yl group . Each of these groups contributes to the overall properties and potential reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazolo[1,5-a]pyrimidine core. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the allyl group could participate in reactions like the allylic bromination or the Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and its stability under various conditions .Scientific Research Applications
Neuroprotective Applications
This compound has shown potential in the field of neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are evaluated through cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking studies .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory activity of this compound is significant, as it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This suggests its potential use in reducing inflammation associated with various neurological conditions .
Anticancer Activity
Pyrimidine derivatives, including the one , have been studied for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation and survival .
Antiviral Properties
The structural features of pyrimidine derivatives make them suitable candidates for antiviral drug development. Their ability to interfere with viral replication processes could be harnessed to treat a range of viral infections .
Antioxidant Effects
Compounds like 6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases .
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives is another area of interest. They can be designed to target specific bacterial or fungal pathogens, offering a new avenue for treating infections .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens or cancer cells. This makes them valuable in the design of targeted therapies .
Structural Studies and Drug Design
The compound’s ability to form stable structures and interact with biological molecules makes it a valuable tool in drug design. Its interactions with proteins and nucleic acids can be studied to develop more effective pharmaceutical agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 4-methylpiperazin-1-yl group, have been found to inhibit sirt6 , a histone deacetylase. SIRT6 is considered a potential therapeutic target for diabetes .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as sirt6) and inhibit its function . The inhibition of SIRT6 could lead to changes in gene expression and metabolic processes.
Biochemical Pathways
Given the potential target of sirt6, it could impact pathways related to glucose metabolism, inflammation, and aging, as sirt6 plays a role in these processes .
Pharmacokinetics
Similar compounds with a 4-methylpiperazin-1-yl group are typically solid at room temperature , which could influence their absorption and distribution
Result of Action
Inhibition of sirt6, a potential target of this compound, can lead to changes in gene expression and metabolic processes . This could potentially result in therapeutic effects for conditions like diabetes .
Action Environment
Similar compounds are typically stored at room temperature , suggesting that they are stable under these conditions The efficacy of the compound could be influenced by various factors, including the physiological environment and the presence of other molecules
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5/c1-4-8-18-16(2)23-20-19(17-9-6-5-7-10-17)15-22-26(20)21(18)25-13-11-24(3)12-14-25/h4-7,9-10,15H,1,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSBNJXYXEFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)
![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)




![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)
![N-(4-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)